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Compound of Interest

Compound Name:
Cyclopentyl-pyridin-4-ylmethyl-

amine

Cat. No.: B1298506 Get Quote

A comprehensive analysis of Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives

reveals their significant role as scaffolds in the development of potent kinase inhibitors,

particularly targeting Cyclin-Dependent Kinase 4 (CDK4). While in-depth technical data on the

specific molecule Cyclopentyl-pyridin-4-ylmethyl-amine (CAS 626210-39-7) is limited in

publicly available literature, extensive research on a more complex derivative, 8-Cyclopentyl-2-

[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-

carbonitrile, hereafter referred to as Compound 7x, provides a wealth of information relevant to

researchers, scientists, and drug development professionals. This guide synthesizes the

available data on this key derivative, focusing on its chemical synthesis, biological activity, and

mechanism of action.

Chemical Properties and Synthesis
Cyclopentyl-pyridin-4-ylmethyl-amine serves as a foundational structural motif. The

synthesis of more complex, biologically active molecules like Compound 7x involves multi-step

chemical processes.

Table 1: Physicochemical Properties of Cyclopentyl-pyridin-4-ylmethyl-amine
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Property Value Source

CAS Number 626210-39-7 N/A

Molecular Formula C₁₁H₁₆N₂ N/A

Molecular Weight 176.26 g/mol N/A

Appearance Not specified N/A

Solubility Not specified N/A

Biological Activity and Mechanism of Action
Compound 7x, a derivative incorporating the cyclopentyl-pyridinyl moiety, has been identified

as a potent inhibitor of CDK4, a key regulator of the cell cycle.[1][2] Its mechanism of action

involves the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1

phase of the cell cycle.[1]

Kinase Inhibition
Compound 7x demonstrates significant inhibitory activity against CDK4 and other related

kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Compound 7x

Kinase IC₅₀ (nM)

CDK4/Cyclin D1 5.36

ARK5 Data not available

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase

activity.[1]

Cytotoxicity
The anti-proliferative effects of Compound 7x have been evaluated across a panel of human

cancer cell lines.
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Table 3: In Vitro Cytotoxicity of Compound 7x against Human Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)

K562
Chronic Myelogenous

Leukemia
0.03

DU145 Prostate Cancer 0.1

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50%

of the cells.[1]

Experimental Protocols
General Synthesis of Pyridopyrimidine Derivatives
The synthesis of the pyridopyrimidine core of compounds like 7x generally involves the

condensation of a substituted aminopyridine with a suitable pyrimidine precursor, followed by

further modifications.[1] A detailed, step-by-step protocol for a specific analogue, 2-(4-Cyano-

pyridin-2-ylamino)-8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7n), is

described as starting from 6i and 2-amino-4-cyanopyridine.[1]

In Vitro Kinase Assays
The inhibitory activity of the compounds against CDK4 is determined using in vitro kinase

assays. These assays typically involve incubating the kinase, its substrate (e.g., a fragment of

the Retinoblastoma protein, Rb), and ATP with varying concentrations of the inhibitor. The

extent of substrate phosphorylation is then measured, often using radioisotope-labeled ATP or

specific antibodies.

Cell-Based Assays
The cytotoxic effects of the compounds are assessed using cell viability assays, such as the

MTT or SRB assay. In these experiments, cancer cell lines are treated with a range of

compound concentrations for a defined period. The cell viability is then quantified to determine

the concentration at which 50% of cell growth is inhibited (GI₅₀).[1]
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Signaling Pathway
The following diagram illustrates the role of the CDK4/Cyclin D1 complex in the cell cycle and

the point of inhibition by compounds like 7x.
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Caption: CDK4/Cyclin D1 pathway and inhibition.

Experimental Workflow
The general workflow for the synthesis and evaluation of the pyridopyrimidine derivatives is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cyclopentyl-pyridin-4-ylmethyl-amine CAS number
626210-39-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298506#cyclopentyl-pyridin-4-ylmethyl-amine-cas-
number-626210-39-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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